Thiazolidin-4-one, 2-(2-hydroxybenzylidenhydrazono)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolidin-4-one, 2-(2-hydroxybenzylidenhydrazono)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the thiazolidinone family, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thiazolidin-4-one, 2-(2-hydroxybenzylidenhydrazono)- typically involves a multi-step process. One common method includes the condensation of thiosemicarbazide with 2-hydroxybenzaldehyde, followed by cyclization with chloroacetic acid. The reaction is usually carried out in the presence of a base such as sodium acetate in ethanol under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes using continuous flow reactors and green chemistry principles to enhance yield, purity, and environmental sustainability .
Analyse Chemischer Reaktionen
Types of Reactions: Thiazolidin-4-one, 2-(2-hydroxybenzylidenhydrazono)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms in the thiazolidinone ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of N-alkyl or S-alkyl thiazolidinones.
Wissenschaftliche Forschungsanwendungen
Thiazolidin-4-one, 2-(2-hydroxybenzylidenhydrazono)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: Investigated for its potential anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Thiazolidin-4-one, 2-(2-hydroxybenzylidenhydrazono)- involves its interaction with various molecular targets:
Molecular Targets: Enzymes such as proteases and kinases.
Pathways Involved: Inhibition of enzyme activity, leading to disruption of cellular processes in pathogens or cancer cells.
Vergleich Mit ähnlichen Verbindungen
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidin-4-one derivatives: Exhibit a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness: Thiazolidin-4-one, 2-(2-hydroxybenzylidenhydrazono)- stands out due to its unique combination of a thiazolidinone ring with a hydrazono group, which enhances its biological activity and potential therapeutic applications .
Eigenschaften
Molekularformel |
C10H9N3O2S |
---|---|
Molekulargewicht |
235.26 g/mol |
IUPAC-Name |
(2Z)-2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H9N3O2S/c14-8-4-2-1-3-7(8)5-11-13-10-12-9(15)6-16-10/h1-5,14H,6H2,(H,12,13,15)/b11-5+ |
InChI-Schlüssel |
QYXYANADFPLRFX-VZUCSPMQSA-N |
Isomerische SMILES |
C1C(=O)N/C(=N/N=C/C2=CC=CC=C2O)/S1 |
Kanonische SMILES |
C1C(=O)NC(=NN=CC2=CC=CC=C2O)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.